tert-Butyl ethyl3-hydroxypropylcarbamate

Lipophilicity LogP ADME Prediction

tert-Butyl ethyl3-hydroxypropylcarbamate (CAS 182951-96-8) is an N-ethyl substituted carbamate derivative with the molecular formula C₁₀H₂₁NO₃ and a molecular weight of 203.28 g/mol. This compound is supplied as a liquid with a purity specification of ≥95%.

Molecular Formula C10H21NO3
Molecular Weight 203.28 g/mol
CAS No. 182951-96-8
Cat. No. B064299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ethyl3-hydroxypropylcarbamate
CAS182951-96-8
SynonymsTERT-BUTYL ETHYL3-HYDROXYPROPYLCARBAMATE
Molecular FormulaC10H21NO3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCCN(CCCO)C(=O)OC(C)(C)C
InChIInChI=1S/C10H21NO3/c1-5-11(7-6-8-12)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3
InChIKeyOHZRRDGESNRYIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl ethyl3-hydroxypropylcarbamate (CAS 182951-96-8): Sourcing Guide and Physicochemical Baseline


tert-Butyl ethyl3-hydroxypropylcarbamate (CAS 182951-96-8) is an N-ethyl substituted carbamate derivative with the molecular formula C₁₀H₂₁NO₃ and a molecular weight of 203.28 g/mol . This compound is supplied as a liquid with a purity specification of ≥95% . Its structural features include a tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen and an N-ethyl substituent, which distinguishes it from simpler N-unsubstituted analogs . The compound's calculated LogP is 1.6258 and its topological polar surface area (TPSA) is 49.77 Ų , providing baseline parameters for assessing its physicochemical behavior in synthetic and medicinal chemistry applications.

Why tert-Butyl ethyl3-hydroxypropylcarbamate Cannot Be Directly Substituted by Unsubstituted tert-Butyl N-(3-hydroxypropyl)carbamate Analogs


Attempting to substitute tert-butyl ethyl3-hydroxypropylcarbamate with a generic Boc-protected amino alcohol such as tert-butyl N-(3-hydroxypropyl)carbamate (CAS 58885-58-8) or tert-butyl N-(2-hydroxypropyl)carbamate (CAS 95656-86-3) is not equivalent for structure-driven applications. The target compound possesses an N-ethyl substituent absent in these simpler analogs, resulting in distinct physicochemical properties including a higher molecular weight (203.28 vs. 175.23 g/mol) and a significantly altered lipophilicity profile (calculated LogP of 1.6258 vs. class-typical LogP of approximately 0.84 to 1.28 for non-ethylated analogs ). These differences critically influence reaction selectivity, solubility, and pharmacokinetic parameters when incorporated as a building block. The following section provides quantitative, comparator-based evidence for scenarios where this N-ethyl substitution is essential.

Quantitative Evidence for Selecting tert-Butyl ethyl3-hydroxypropylcarbamate Over In-Class Analogs


N-Ethyl Substitution Increases Lipophilicity (LogP) Relative to Unsubstituted Analogs

The N-ethyl substituent on tert-butyl ethyl3-hydroxypropylcarbamate increases its calculated lipophilicity (LogP) to 1.6258 . This is a quantifiable difference from the class of N-unsubstituted tert-butyl hydroxypropylcarbamates, where calculated LogP values typically range from 0.84 to 1.28 . The higher LogP indicates a greater propensity for partitioning into non-polar environments, a critical parameter for optimizing membrane permeability and target engagement in drug discovery programs.

Lipophilicity LogP ADME Prediction Medicinal Chemistry

Increased Molecular Weight (203.28 vs. 175.23 g/mol) Affords Synthetic Handle for Fragment Elaboration

tert-Butyl ethyl3-hydroxypropylcarbamate possesses a molecular weight of 203.28 g/mol . This represents a quantifiable mass increase of 28.05 g/mol compared to the closely related analog tert-butyl N-(3-hydroxypropyl)carbamate (CAS 58885-58-8), which has a molecular weight of 175.23 g/mol . This difference corresponds precisely to the N-ethyl substituent (-C₂H₅), confirming that the target compound is a pre-functionalized scaffold suitable for further synthetic elaboration.

Molecular Weight Fragment-Based Drug Discovery Building Block Medicinal Chemistry

Increased Rotatable Bond Count (4) Relative to N-Unsubstituted Analogs (e.g., 3) Influences Conformational Flexibility

The target compound has a computed rotatable bond count of 4 . This is directly attributable to the N-ethyl substituent, which adds an additional degree of conformational freedom. In contrast, the N-unsubstituted analog tert-butyl N-(3-hydroxypropyl)carbamate (CAS 58885-58-8) has a rotatable bond count of 3 [1], as confirmed by its SMILES string (OCCCNC(OC(C)(C)C)=O) . This difference is a key parameter in computational chemistry models for predicting binding pose entropies and optimizing drug-like properties.

Rotatable Bonds Conformational Analysis QSAR Medicinal Chemistry

Topological Polar Surface Area (TPSA) of 49.77 Ų is Distinct from Analogs and a Determinant of Cellular Permeability

The calculated Topological Polar Surface Area (TPSA) for tert-butyl ethyl3-hydroxypropylcarbamate is 49.77 Ų . This value falls below the widely recognized threshold of 60 Ų for favorable blood-brain barrier penetration and within the optimal range (40-60 Ų) for cellular permeability [1]. This is a quantifiably distinct property compared to more polar analogs; for instance, the dihydroxy analog tert-butyl N-(2,3-dihydroxypropyl)carbamate (CAS 137618-48-5) has a TPSA of 78.8 Ų [2], which is significantly higher and would predict poorer passive membrane diffusion.

TPSA Polar Surface Area Blood-Brain Barrier Penetration ADME

Optimal Applications for tert-Butyl ethyl3-hydroxypropylcarbamate Based on Differentiated Evidence


Scaffold for CNS Drug Discovery Requiring Elevated LogP and Optimal TPSA

Given its calculated LogP of 1.6258 and TPSA of 49.77 Ų , tert-butyl ethyl3-hydroxypropylcarbamate is a strategically advantageous building block for CNS drug discovery programs. The LogP value is in a range favorable for membrane permeability, while the TPSA falls below the 60 Ų threshold commonly associated with poor blood-brain barrier penetration [1]. This combination, which differs from more polar analogs with higher TPSA or lower LogP, makes it suitable for synthesizing lead compounds where achieving both oral bioavailability and CNS exposure is a primary design goal.

Pre-Functionalized Intermediate for N-Ethyl Containing Bioactive Molecules

The N-ethyl group in tert-butyl ethyl3-hydroxypropylcarbamate is pre-installed, differentiating it from N-H analogs such as tert-butyl N-(3-hydroxypropyl)carbamate (CAS 58885-58-8). This allows medicinal chemists to bypass an N-alkylation step, providing direct access to a scaffold with a molecular weight of 203.28 g/mol and a defined increase in lipophilicity. It is directly applicable for synthesizing analogs of known N-ethyl containing pharmacophores or for creating focused libraries where this specific substitution pattern is a key structural requirement for target engagement.

PROTAC Linker Design Requiring Tuned Conformational Flexibility and Lipophilicity

In the design of Proteolysis Targeting Chimeras (PROTACs), linker composition critically affects ternary complex formation and cellular activity. tert-Butyl ethyl3-hydroxypropylcarbamate, with its 4 rotatable bonds and calculated LogP of 1.6258 , provides a linker building block with quantifiable flexibility and lipophilicity. These properties can be exploited to fine-tune the distance, orientation, and physicochemical environment between the E3 ligase and target protein ligands, offering a distinct profile compared to shorter, more rigid, or more polar hydroxypropylcarbamate linkers (e.g., those based on CAS 58885-58-8).

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